4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile
Description
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile is a substituted phthalonitrile derivative characterized by a central benzene ring with two cyano groups at positions 1 and 2. At position 4, a phenoxy substituent is attached, which itself bears a pentadec-8-en-1-yl chain. Phthalonitriles are critical precursors for synthesizing phthalocyanines (Pcs), macrocyclic compounds with applications in photodynamic therapy, organic electronics, and catalysis . The long unsaturated chain in this compound may enhance solubility in nonpolar solvents and influence aggregation behavior during Pc formation, which is crucial for optimizing material properties .
Properties
CAS No. |
920751-53-7 |
|---|---|
Molecular Formula |
C29H36N2O |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-(3-pentadec-8-enylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C29H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-25-17-15-18-28(21-25)32-29-20-19-26(23-30)27(22-29)24-31/h7-8,15,17-22H,2-6,9-14,16H2,1H3 |
InChI Key |
BRZSIVXGKHEWOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(Pentadec-8-EN-1-YL)phenol with 4-bromobenzene-1,2-dicarbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield aliphatic hydrocarbons.
Scientific Research Applications
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalonitrile derivatives vary widely based on substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile with analogous compounds:
Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Solubility: The pentadec-8-en-1-yl chain confers higher solubility in organic solvents (e.g., toluene, hexane) compared to phenylsulfanyl or quinoxalinyl derivatives, which are more polar . Branched alkyl chains (e.g., 2,4-dimethylpentyloxy) offer steric hindrance, reducing crystallinity in polymers .
Aggregation Behavior in Phthalocyanine Synthesis: Long unsaturated chains (e.g., pentadec-8-en-1-yl) may promote controlled J-aggregation in Pcs, beneficial for near-infrared absorption in solar cells . Electron-withdrawing groups (e.g., cyano) in the parent phthalonitrile stabilize the Pc macrocycle, while electron-donating groups (e.g., acetylpiperazinyl) enhance fluorescence .
Thermal and Chemical Stability: Sulfur-containing derivatives (e.g., phenylsulfanyl) exhibit higher resistance to oxidative degradation, making them suitable for harsh environments .
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